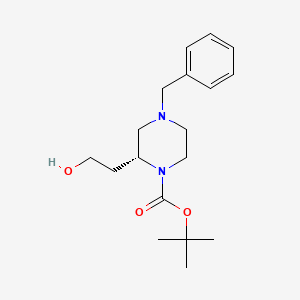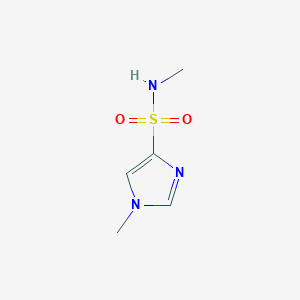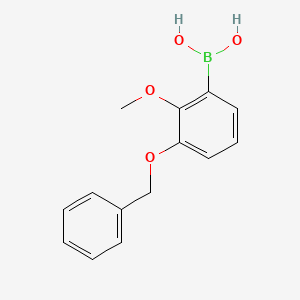
(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, also known as 2,4-DTF, is a highly versatile, non-toxic, and affordable chemical compound. It is a derivative of pyrimidine, a heterocyclic aromatic compound that is found in many biological molecules. 2,4-DTF has a wide range of applications in the scientific research field, including synthesis and purification, biochemical and physiological studies, and drug development.
科学的研究の応用
(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% has a wide range of applications in the scientific research field. It is used in the synthesis and purification of other compounds, such as pyrimidines and their derivatives. It is also used in biochemical and physiological studies, as it is a non-toxic compound that can be used to study the effects of other compounds on biological systems. Additionally, it is used in drug development, as it can be used to modify the structure of existing drugs in order to increase their efficacy.
作用機序
The mechanism of action of (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of events that leads to the desired effect. For example, in the case of drug development, the compound may bind to a receptor that is responsible for the activation of a particular drug.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% has been found to have a variety of biochemical and physiological effects on biological systems. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to have a protective effect against DNA damage caused by ultraviolet radiation.
実験室実験の利点と制限
The advantages of using (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% in laboratory experiments include its low cost, its non-toxic nature, and its versatility. Additionally, its ability to modify the structure of existing drugs makes it a useful tool for drug development. The main limitation of using (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% in laboratory experiments is its lack of a precise mechanism of action, which makes it difficult to predict the effects of the compound on biological systems.
将来の方向性
The future of (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% is promising, as there are a number of potential applications for the compound. For example, it could be used to develop new drugs for the treatment of various diseases, or to modify existing drugs to increase their efficacy. Additionally, it could be used to study the effects of other compounds on biological systems, as well as to study the biochemical and physiological effects of ultraviolet radiation. Finally, it could be used in the synthesis and purification of other compounds, such as pyrimidines and their derivatives.
合成法
(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% can be synthesized in a variety of ways, including the reaction of 4-trifluoromethylphenol with diethyl oxalate in the presence of sodium ethoxide. The reaction yields (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% in a yield of 95%. Other methods for the synthesis of (2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine, 95% include the reaction of 4-trifluoromethylphenol with ethyl acetoacetate and the reaction of 4-trifluoromethylphenol with ethyl cyanoacetate.
特性
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-15-10(18)16-9(8)17/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOQCJXPPYVVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(4-trifluoromethylphenyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














